3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol

Catalog No.
S15865624
CAS No.
M.F
C19H21NO
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol

Product Name

3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol

IUPAC Name

3-benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C19H21NO/c21-19(16-9-5-2-6-10-16)17-11-18(19)14-20(13-17)12-15-7-3-1-4-8-15/h1-10,17-18,21H,11-14H2

InChI Key

DATNYIBLRZAURZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C2(C3=CC=CC=C3)O)CC4=CC=CC=C4

3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound characterized by a unique structural framework that includes a benzyl group and a phenyl group attached to a nitrogen-containing bicyclic system. Its molecular formula is C19H21NOC_{19}H_{21}NO and it has a molecular weight of approximately 279.4 g/mol. The compound's structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The bicyclic structure can be reduced to yield various derivatives.
  • Substitution: The benzyl or phenyl groups can be substituted with other functional groups, allowing for the creation of analogs with modified properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These reactions are typically conducted under standard laboratory conditions, facilitating the exploration of the compound's reactivity and potential derivatives .

3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol exhibits significant biological activity, particularly in the realm of medicinal chemistry. Preliminary studies suggest that it may interact with specific receptors and enzymes, potentially modulating their activity. This interaction could lead to pharmacological effects relevant to neurological disorders, although detailed studies are necessary to fully elucidate its mechanisms of action .

The synthesis of 3-benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol typically involves multi-step synthetic routes:

  • Initial Reaction: The synthesis often begins with cyclobutanone reacting with N,N-bis(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane under controlled temperature conditions (e.g., 40°C in acetonitrile).
  • Formation of Bicyclic Structure: Subsequent steps involve cyclization and functionalization to introduce the benzyl and phenyl groups.

These methods can be adapted for scalability, allowing for potential industrial applications while maintaining efficiency and yield .

The unique structure of 3-benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol makes it valuable in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmacologically active compounds.
  • Biological Research: Researchers utilize it to study enzyme interactions and receptor binding.
  • Chemical Industry: Its structural properties make it suitable for developing specialty chemicals and materials.

The compound's versatility underscores its importance in both academic research and practical applications .

Interaction studies are crucial for understanding how 3-benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol affects biological systems. Initial investigations indicate that it may bind selectively to certain receptors or enzymes, influencing their function and potentially leading to therapeutic effects. Further research is needed to map out these interactions comprehensively, which could pave the way for new drug development targeting specific diseases .

Several compounds share structural similarities with 3-benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol:

Compound NameMolecular FormulaKey Features
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneC13H15NOC_{13}H_{15}NOLacks hydroxyl group; used in similar applications
2-Azabicyclo[2.2.1]heptanC8H13NC_8H_{13}NSimpler bicyclic structure; less complex functionality
3-Benzyl-6-phenyltetrahydropyridineC17H21NC_{17}H_{21}NSimilar aromatic substitution; different ring structure

What sets 3-benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol apart is its unique combination of a benzyl group, a phenolic hydroxyl group, and a bicyclic nitrogen framework, which provides distinct chemical reactivity and biological activity compared to its analogs .

This compound holds promise for further exploration in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

279.162314293 g/mol

Monoisotopic Mass

279.162314293 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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